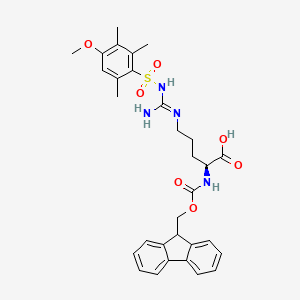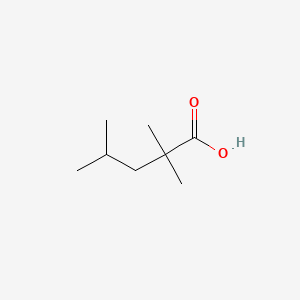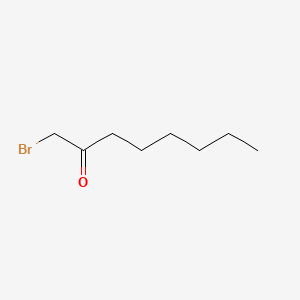
Phe-leu-glu-glu-val
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phe-leu-glu-glu-val is a peptide compound with the molecular formula C30H45N5O10 It is composed of five amino acids: phenylalanine, leucine, two glutamic acids, and valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-leucyl-glutamyl-glutamyl-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamic acid, glutamic acid, and valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of phenylalanyl-leucyl-glutamyl-glutamyl-valine may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism (e.g., bacteria or yeast) to produce the peptide in large quantities through fermentation.
Analyse Chemischer Reaktionen
Types of Reactions
Phe-leu-glu-glu-val can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction will yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
Phe-leu-glu-glu-val has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of phenylalanyl-leucyl-glutamyl-glutamyl-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets and modulate their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific context and application of the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanyl-leucyl-glutamyl-glutamyl-alanine: Similar structure but with alanine instead of valine.
Phenylalanyl-leucyl-glutamyl-glutamyl-isoleucine: Similar structure but with isoleucine instead of valine.
Phenylalanyl-leucyl-glutamyl-glutamyl-lysine: Similar structure but with lysine instead of valine.
Uniqueness
Phe-leu-glu-glu-val is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of hydrophobic (phenylalanine, leucine, valine) and acidic (glutamic acid) residues allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61037-79-4 |
|---|---|
Molekularformel |
C30H45N5O10 |
Molekulargewicht |
635.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N5O10/c1-16(2)14-22(34-26(40)19(31)15-18-8-6-5-7-9-18)29(43)33-20(10-12-23(36)37)27(41)32-21(11-13-24(38)39)28(42)35-25(17(3)4)30(44)45/h5-9,16-17,19-22,25H,10-15,31H2,1-4H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,36,37)(H,38,39)(H,44,45)/t19-,20-,21-,22-,25-/m0/s1 |
InChI-Schlüssel |
QIFCKXCILLESCU-XHVFSLISSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Sequenz |
FLEEV |
Synonyme |
Phe-Leu-Glu-Glu-Val phenylalanyl-leucyl-glutamyl-glutamyl-valine PLGGV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















